4-ニトロフェニル β-D-セロテトラオシド

説明

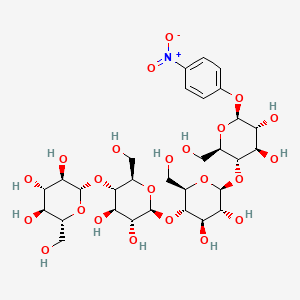

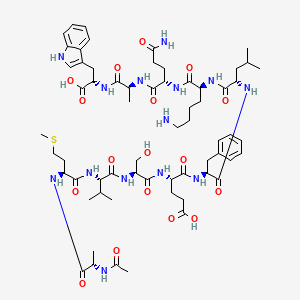

P-Nitrophenyl beta-D-cellotetraoside is a small molecule cellulose mimic that consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds. An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . This compound is primarily used in cellulose degradation studies to determine the specificity of cellulases .

科学的研究の応用

P-Nitrophenyl beta-D-cellotetraoside is widely used in scientific research, particularly in the following areas:

作用機序

Target of Action

The primary target of 4-Nitrophenyl β-D-cellotetraoside is the cellulase enzyme . Cellulase is a key enzyme involved in the hydrolysis of cellulose, a major component of plant cell walls .

Mode of Action

4-Nitrophenyl β-D-cellotetraoside acts as a chromogenic substrate for cellulase . It consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds . An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . When cellulase acts on this compound, it hydrolyzes the β-1,4-glycosidic bonds, leading to the release of 4-nitrophenol .

Biochemical Pathways

The action of 4-Nitrophenyl β-D-cellotetraoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the degradation of cellulose. The hydrolysis of the β-1,4-glycosidic bonds in cellulose by cellulase is a crucial step in this pathway .

Pharmacokinetics

Its solubility in water and dmso may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The enzymatic action of cellulase on 4-Nitrophenyl β-D-cellotetraoside results in the release of 4-nitrophenol . This compound exhibits strong absorbance at 395 nm in alkaline solution , which allows for the quantification of cellulase activity.

Action Environment

The action of 4-Nitrophenyl β-D-cellotetraoside is influenced by environmental factors such as pH and temperature, which can affect the activity and stability of the cellulase enzyme . .

生化学分析

Biochemical Properties

4-Nitrophenyl b-D-cellotetraoside interacts with cellulase enzymes . The fragmentation pattern of 4-Nitrophenyl b-D-cellotetraoside after enzymatic hydrolysis can be analyzed by TLC or by the release of 4-nitrophenol . This compound is a chromogenic substrate utilized for the detection and quantification of cellulase enzyme activity .

Cellular Effects

The effects of 4-Nitrophenyl b-D-cellotetraoside on cells are primarily related to its role in cellulose degradation studies

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl b-D-cellotetraoside involves its interaction with cellulase enzymes . These enzymes hydrolyze the β-1,4-glycosidic bonds of the compound, a process that can be monitored by the release of 4-nitrophenol .

準備方法

Synthetic Routes and Reaction Conditions

P-Nitrophenyl beta-D-cellotetraoside is synthesized through a series of glycosylation reactions. The synthesis involves the stepwise addition of D-glucose units to form the tetramer, followed by the attachment of the 4-nitrophenyl group to the anomeric carbon of the first glucose unit . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or bases to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of P-Nitrophenyl beta-D-cellotetraoside involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated synthesizers and purification techniques such as chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

P-Nitrophenyl beta-D-cellotetraoside undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by cellulases breaks the β-1-4-glycosidic bonds, releasing 4-nitrophenol.

Oxidation and Reduction: The nitro group on the 4-nitrophenyl moiety can undergo redox reactions.

Common Reagents and Conditions

Hydrolysis: Cellulase enzymes in aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: 4-nitrophenol and cellotetraose fragments.

Oxidation: 4-nitrophenyl derivatives with altered oxidation states.

Reduction: Aminophenyl derivatives.

類似化合物との比較

Similar Compounds

4-Nitrophenyl b-D-cellobioside: A smaller cellulose mimic with only two glucose units.

4-Nitrophenyl b-D-cellotrioside: Contains three glucose units.

Uniqueness

P-Nitrophenyl beta-D-cellotetraoside is unique due to its tetrameric structure, which makes it a more accurate mimic of natural cellulose compared to its smaller counterparts. This allows for more precise studies of cellulase activity and specificity .

特性

IUPAC Name |

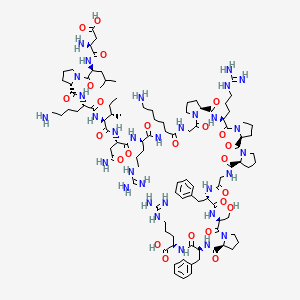

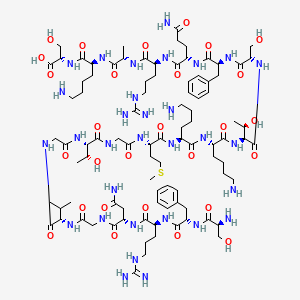

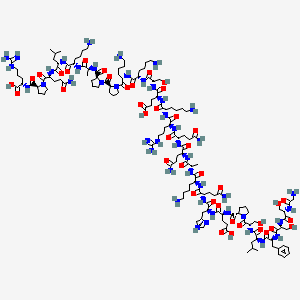

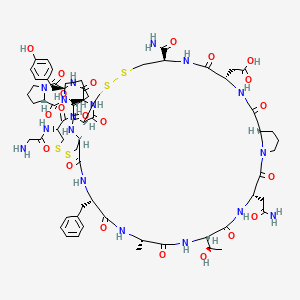

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSLEEASXYBLOE-HGEVGGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680648 | |

| Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129411-62-7 | |

| Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)